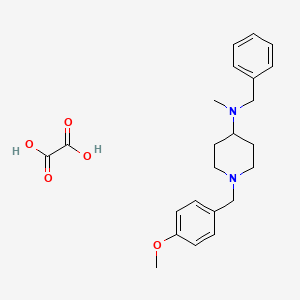![molecular formula C25H30FN3O5 B3967868 1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid](/img/structure/B3967868.png)
1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Overview
Description
1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features a piperazine and piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone typically involves the reaction of 2-fluorophenylpiperazine with piperidin-1-yl-2-phenylethanone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenylpiperazine moiety, studied for its inhibitory effects on nucleoside transporters.
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: A related compound with similar structural features, used in various chemical and biological studies.
Uniqueness
1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone is unique due to its specific combination of piperazine and piperidine moieties, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O.C2H2O4/c24-21-8-4-5-9-22(21)26-16-14-25(15-17-26)20-10-12-27(13-11-20)23(28)18-19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,20H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFNQQDKMOPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-methylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967788.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3967800.png)

![[2-[(dimethylamino)methyl]-4,5-dimethylphenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3967812.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B3967821.png)
![1-benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967824.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)

